molecular formula C10H20ClNO2 B1392412 2-(3-Piperidinyl)ethyl propanoate hydrochloride CAS No. 1220037-77-3

2-(3-Piperidinyl)ethyl propanoate hydrochloride

Cat. No.: B1392412
CAS No.: 1220037-77-3
M. Wt: 221.72 g/mol
InChI Key: CHZRGMBLWTYYBD-UHFFFAOYSA-N
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Description

. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Piperidinyl)ethyl propanoate hydrochloride typically involves the esterification reaction between 3-piperidinyl ethanol and propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Piperidinyl)ethyl propanoate hydrochloride can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

  • Hydrolysis: This reaction can be achieved using aqueous acid or base, resulting in the formation of 3-piperidinyl ethanol and propanoic acid.

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of piperidine derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

Major Products Formed:

  • Hydrolysis: 3-piperidinyl ethanol and propanoic acid.

  • Oxidation: Piperidine derivatives.

  • Reduction: Corresponding alcohol.

Scientific Research Applications

2-(3-Piperidinyl)ethyl propanoate hydrochloride has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the production of various industrial chemicals and materials.

Mechanism of Action

The exact mechanism by which 2-(3-Piperidinyl)ethyl propanoate hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.

Comparison with Similar Compounds

  • Piperidine: A basic organic compound with similar structural features.

  • 3-Piperidinyl Ethanol: A related compound that can be synthesized from piperidine.

  • Propanoic Acid: The acid component used in the esterification reaction.

Uniqueness: 2-(3-Piperidinyl)ethyl propanoate hydrochloride is unique due to its specific ester structure, which imparts distinct chemical and physical properties compared to its similar compounds.

Properties

IUPAC Name

2-piperidin-3-ylethyl propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-10(12)13-7-5-9-4-3-6-11-8-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZRGMBLWTYYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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